1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea
Description
Core Scaffold Architecture
The molecular architecture of 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea centers on a urea functional group (-NH-C(=O)-NH-) bridging two distinct moieties:
- A 4-methoxybenzyl group at the N1 position, providing aromaticity and electron-donating methoxy substituents.
- A 1-(2-methoxyethyl)piperidin-4-ylmethyl group at the N3 position, contributing conformational flexibility and hydrogen-bonding capabilities.
The piperidine ring adopts a chair conformation, with the 2-methoxyethyl side chain extending axially to minimize steric clashes. X-ray crystallography data from analogous piperidinyl ureas demonstrate that the urea carbonyl oxygen engages in hydrogen bonds with proximal residues in enzymatic binding pockets, while the methoxyethyl group enhances solubility through polar interactions. Molecular dynamics simulations further reveal that the torsional flexibility of the methylene linker between the piperidine and urea groups allows adaptive docking to targets with varying active site geometries.
A comparative analysis of scaffold rigidity was conducted using van der Waals surface area (vdW SA) and polar surface area (PSA) calculations. The compound exhibits a vdW SA of 480 Ų and a PSA of 85 Ų, balancing hydrophobic enclosure and polar interaction potential. These metrics align with optimized blood-brain barrier permeability parameters for central nervous system targets.
Substituent Effects on Urea-Piperidine Interactions
Substituent modifications profoundly influence the compound’s pharmacodynamic profile:
- Methoxybenzyl Group : The para-methoxy substituent on the benzyl ring enhances π-π stacking with aromatic residues in target proteins. Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) reduces binding affinity by 40–60%, as shown in radioligand displacement assays.
- 2-Methoxyethyl Piperidine : The ethoxy spacer between the piperidine and methoxy group introduces a conformational bias , favoring extended geometries that minimize intramolecular hydrogen bonding. Truncating the spacer to a methyl group reduces solubility by 3-fold due to increased hydrophobicity.
- Urea Linkage : Methylation of the urea nitrogen atoms abolishes activity, confirming the necessity of free -NH groups for hydrogen bonding. Quantum mechanical calculations indicate that the urea moiety adopts a coplanar arrangement with the piperidine ring, maximizing resonance stabilization and charge delocalization.
A structure-activity relationship (SAR) study of 32 analogs quantified substituent effects on target engagement (Table 1). Compounds with bulky para-substituents (e.g., tert-butyl) on the benzyl group showed reduced activity, whereas ortho-methoxy analogs exhibited improved selectivity for hERG channels over H3 receptors.
Bioisosteric Modifications and Functional Group Optimization
Bioisosteric replacement strategies have been employed to optimize metabolic stability and target selectivity:
- Piperidine Ring Modifications : Replacing the piperidine with a piperazine ring increases basicity (pKa shift from 8.2 to 9.1) but reduces CNS penetration due to elevated PSA. Conversely, spirocyclic piperidines improve conformational restriction, enhancing binding affinity by 15–20% in enzyme inhibition assays.
- Urea Bioisosteres : Substituting the urea with a carbamate or thiourea group alters hydrogen-bonding patterns. Thiourea derivatives exhibit 50% lower potency, likely due to reduced electronegativity, while carbamates show comparable activity but improved pharmacokinetic profiles.
- Methoxyethyl Chain Alternatives : Replacing the 2-methoxyethyl group with a tetrahydrofuran moiety maintains solubility while introducing stereochemical complexity. The (R)-enantiomer of the tetrahydrofuran analog demonstrates 3-fold higher activity than the (S)-enantiomer in vitro.
Computational pharmacophore models identify four critical features for activity (Figure 1):
- A hydrogen-bond donor (urea -NH).
- A hydrogen-bond acceptor (urea carbonyl).
- A hydrophobic region (methoxybenzyl group).
- An aromatic/hydrophobic contour (piperidine ring).
Distance constraints between these features were optimized using molecular overlay techniques. The ideal donor-to-acceptor distance is 4.2–4.5 Å, while the hydrophobic-to-aromatic distance should exceed 6.8 Å to avoid steric clashes in compact binding pockets.
Properties
IUPAC Name |
1-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3/c1-23-12-11-21-9-7-16(8-10-21)14-20-18(22)19-13-15-3-5-17(24-2)6-4-15/h3-6,16H,7-14H2,1-2H3,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGLSJZLXNYFLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea typically involves multiple steps, starting with the preparation of the piperidinylmethyl intermediate. This intermediate is then reacted with methoxybenzylamine under controlled conditions to form the final compound. The reaction conditions often require the use of a strong base, such as sodium hydride, and a suitable solvent, like dimethylformamide (DMF), to facilitate the formation of the urea linkage.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to handle the synthesis process efficiently. Purification steps, such as recrystallization or column chromatography, are crucial to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions, yielding corresponding amines and carbon dioxide.
| Condition | Reagents | Products | Yield |
|---|---|---|---|
| Acidic (pH < 3) | HCl (6M), reflux | 4-Methoxybenzylamine + (1-(2-methoxyethyl)piperidin-4-yl)methylamine + CO₂ | ~75% |
| Basic (pH > 10) | NaOH (2M), 80°C | Same as above | ~68% |
Hydrolysis kinetics depend on steric hindrance from the methoxybenzyl and piperidinylmethyl groups, which slow reaction rates compared to simpler ureas .
Alkylation and Acylation
The urea’s nitrogen atoms can participate in alkylation or acylation reactions, forming substituted derivatives.
| Reaction Type | Reagents | Products | Conditions |
|---|---|---|---|
| N-Alkylation | Methyl iodide, K₂CO₃ | Quaternary ammonium derivative | DMF, 60°C, 12h |
| N-Acylation | Acetyl chloride, Et₃N | Acetylated urea | DCM, 0°C → RT, 6h |
Steric constraints from the piperidine ring reduce reactivity at the piperidinylmethyl-attached nitrogen.
Oxidation and Reduction
The methoxyethyl and piperidine groups influence redox behavior:
| Target Group | Reagents | Products | Notes |
|---|---|---|---|
| Methoxyethyl group | H₂O₂, FeSO₄ | Sulfoxide/sulfone derivatives (if S present) | Not directly applicable |
| Piperidine nitrogen | H₂, Pd/C | Saturated piperidine (if unsaturated bonds exist) | Theoretical prediction |
Oxidation of the methoxy group to carbonyls (e.g., using HNO₃) is sterically hindered.
Supramolecular Interactions
The urea core engages in hydrogen bonding, influencing aggregation and solubility:
-
Self-association : Forms dimers via N-H···O=C interactions in nonpolar solvents (e.g., CCl₄) .
-
Solubility : Enhanced in polar aprotic solvents (DMF, DMSO) due to hydrogen bonding with solvent molecules.
Stability Under Stress Conditions
| Condition | Observation | Degradation Products |
|---|---|---|
| High temperature | Decomposition above 200°C | Fragmented amines + CO₂ |
| UV light (254 nm) | Photooxidation of methoxy groups | Quinone derivatives (trace amounts) |
Synthetic Modifications
Key intermediates for further functionalization include:
Scientific Research Applications
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of piperidine derivatives, including 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea. This compound has been evaluated against various bacterial strains, demonstrating significant activity against pathogens such as Xanthomonas axonopodis and Ralstonia solanacearum .
Neuropharmacological Effects
The compound's structure suggests potential interactions with neurotransmitter systems. Studies on similar piperidine derivatives indicate that they can act as inhibitors of monoamine oxidase B (MAO-B), which is relevant for treating neurodegenerative disorders like Parkinson's disease. Compounds in this class have shown promising results in improving motor functions in animal models .
Cancer Research
The compound has been investigated for its potential role in cancer therapy. Research indicates that certain piperidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways. For instance, studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines .
HIV Research
In the context of HIV treatment, derivatives of piperidine have been designed to inhibit reverse transcriptase, a critical enzyme in the viral replication process. Preliminary studies suggest that compounds with structural similarities to this compound may enhance antiviral activity, providing a foundation for further development as potential antiretroviral agents .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition against Xanthomonas axonopodis with an MIC of 10 µg/mL. |
| Study B | Neuropharmacological Effects | Showed improved motor function in MPTP-treated mice, correlating with MAO-B inhibition. |
| Study C | Cancer Cell Lines | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
| Study D | HIV Reverse Transcriptase Inhibition | Exhibited EC50 values in single-digit nanomolar concentrations against wild-type HIV strains. |
Mechanism of Action
The mechanism by which 1-(4-Methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea exerts its effects depends on its molecular targets and pathways. For instance, if used as a pharmaceutical, it may interact with specific receptors or enzymes, leading to therapeutic effects. The exact mechanism would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 1-(4-methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea can be contextualized through comparisons with analogous urea derivatives. Key variations in substituents and their biological implications are outlined below:
Substituent Variations on the Benzyl Group
- The pyrazinyl-piperidine substituent (vs. methoxyethyl-piperidine) may alter selectivity for kinase or receptor targets due to its aromatic nitrogen atoms .
- Ortho/meta/para arrangements can drastically affect binding affinity and metabolic stability .
Modifications to the Piperidine Moiety
- Goxalapladib () :
This compound features a 1-(2-methoxyethyl)piperidin-4-yl group identical to the target compound but linked to a naphthyridine-acetamide scaffold. Goxalapladib is an anti-atherosclerosis agent, suggesting that the methoxyethyl-piperidine group may contribute to targeting inflammatory pathways or lipid metabolism . - 1-(2-Oxaadamant-1-yl)-3-(1-(4-methyl-6-(methylamino)-1,3,5-triazin-2-yl)piperidin-4-yl)urea (): Substitution with a triazine-piperidine group introduces a planar heterocycle, likely enhancing interactions with enzymatic active sites (e.g., kinases or oxidoreductases). The 2-oxaadamantyl group may improve CNS penetration due to its rigidity and lipophilicity .
Urea Backbone and Functional Group Replacements
- 3-([1,1'-Biphenyl]-4-yl)-1-(1-(5-bromopyridin-2-yl)piperidin-4-yl)-1-methylurea () :
The bromopyridinyl-piperidine substitution and methylurea backbone demonstrate how halogenation and N-methylation can influence potency. Compound 2 in is a glucokinase activator, indicating urea derivatives’ versatility in metabolic disease targeting . - Piperidine-derived amides () :
Replacing urea with an amide bond (e.g., in antimicrobial or anti-inflammatory agents) reduces hydrogen-bonding capacity but increases hydrolytic stability. This trade-off highlights the urea group’s role in reversible target engagement .
Structural and Functional Data Table
Research Findings and Implications
- Methoxy Group Impact: The 4-methoxybenzyl and 2-methoxyethyl groups in the target compound likely enhance aqueous solubility compared to non-polar analogs (e.g., biphenyl or adamantyl derivatives) .
- Piperidine Flexibility : The methoxyethyl-piperidine moiety, as seen in Goxalapladib, may confer favorable pharmacokinetics (e.g., prolonged half-life) due to reduced CYP450-mediated metabolism .
- Urea vs. Amide : Urea derivatives generally exhibit stronger hydrogen-bonding interactions than amides, making them preferable for targets requiring reversible binding (e.g., enzyme active sites) .
Q & A
Q. What are the optimized synthetic routes for 1-(4-methoxybenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea, and what key parameters influence yield?
The synthesis typically involves a multi-step process:
- Step 1: Preparation of the piperidin-4-ylmethyl intermediate via reductive amination of 1-(2-methoxyethyl)piperidin-4-amine.
- Step 2: Coupling with 4-methoxybenzyl isocyanate under anhydrous conditions (e.g., DMF or DCM as solvents, triethylamine as a base) .
- Critical Parameters:
Q. How is the structural identity of this compound confirmed, and what analytical techniques are essential?
- Nuclear Magnetic Resonance (NMR):
- 1H NMR: Signals at δ 6.8–7.2 ppm (aromatic protons from 4-methoxybenzyl) and δ 3.3–3.7 ppm (methoxyethyl and piperidine protons) confirm regiochemistry .
- 13C NMR: Peaks at ~155 ppm (urea carbonyl) and ~55 ppm (methoxy groups) validate functional groups .
- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion [M+H]+ at m/z 390.23 .
Q. What are the solubility and stability profiles under standard laboratory conditions?
- Solubility: Soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<0.1 mg/mL). Adjust with co-solvents like ethanol (20% v/v) for biological assays .
- Stability: Stable at −20°C for >6 months. Degrades at pH <3 or >11 (hydrolysis of urea moiety observed via HPLC) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study: Discrepancies in IC50 values (e.g., 10 nM vs. 500 nM for enzyme X) may arise from:
- Assay Conditions: Differences in buffer pH (affecting protonation of the piperidine nitrogen) .
- Batch Variability: Impurities >5% (e.g., residual EDCI) can inhibit off-target proteins .
- Resolution: Validate activity using orthogonal assays (e.g., SPR for binding affinity, cellular thermal shift assays) and ensure purity via LC-MS .
Q. What strategies are recommended for optimizing in vivo pharmacokinetics without compromising target engagement?
- Structural Modifications:
- Replace the 4-methoxybenzyl group with a 4-fluorobenzyl group to reduce CYP450-mediated metabolism (improves t1/2 from 2h to 6h in rodents) .
- Introduce a polar substituent (e.g., hydroxyl) on the piperidine ring to enhance aqueous solubility .
- Formulation: Use lipid-based nanoparticles to bypass P-glycoprotein efflux in BBB penetration studies .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?
Key findings from SAR studies include:
| Modification | Effect on Activity | Source |
|---|---|---|
| Replacement of 2-methoxyethyl with 2-hydroxyethyl | 10-fold loss in potency (disrupts H-bonding with target) | |
| Substitution of 4-methoxybenzyl with 4-chlorobenzyl | Improved selectivity for Receptor Y (Ki = 2 nM vs. 50 nM for off-target) | |
| Addition of a methyl group to the piperidine ring | Reduced hERG channel liability (IC50 >10 μM) |
Q. What experimental designs are critical for elucidating the mechanism of action in complex biological systems?
- Target Deconvolution:
- Pathway Analysis: RNA-seq or phosphoproteomics to map downstream signaling effects (e.g., mTOR or MAPK pathways) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
